(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine (NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18388432
InChI: InChI=1S/C12H11FN2O/c13-7-1-4-11-10(5-7)9-3-2-8(15-16)6-12(9)14-11/h1,4-5,14,16H,2-3,6H2/b15-8-
SMILES:
Molecular Formula: C12H11FN2O
Molecular Weight: 218.23 g/mol

(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine

CAS No.:

Cat. No.: VC18388432

Molecular Formula: C12H11FN2O

Molecular Weight: 218.23 g/mol

* For research use only. Not for human or veterinary use.

(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine -

Specification

Molecular Formula C12H11FN2O
Molecular Weight 218.23 g/mol
IUPAC Name (NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine
Standard InChI InChI=1S/C12H11FN2O/c13-7-1-4-11-10(5-7)9-3-2-8(15-16)6-12(9)14-11/h1,4-5,14,16H,2-3,6H2/b15-8-
Standard InChI Key LXOISCFAAKOVPU-NVNXTCNLSA-N
Isomeric SMILES C\1CC2=C(C/C1=N\O)NC3=C2C=C(C=C3)F
Canonical SMILES C1CC2=C(CC1=NO)NC3=C2C=C(C=C3)F

Introduction

Structural Features

The compound has a unique molecular structure characterized by:

  • Tetrahydrocarbazole Core: A bicyclic framework that includes a six-membered aromatic ring fused with a five-membered nitrogen-containing ring.

  • Fluorine Substitution: The fluorine atom at the 6-position of the tetrahydrocarbazole moiety enhances its physicochemical properties such as lipophilicity and binding affinity.

  • Hydroxylamine Functional Group: The presence of this group contributes to its reactivity and potential biological activity.

Key Structural Properties:

PropertyDetails
Molecular FormulaC13H12FN2O
Molecular Weight~230.25 g/mol
Functional GroupsFluorine (F), Hydroxylamine (-N=O)
Lipophilicity EnhancementDue to fluorine substitution

Synthesis

The synthesis of (NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine typically involves:

  • Formation of the Tetrahydrocarbazole Core:

    • Cyclization reactions are used to construct the bicyclic framework.

    • Reagents such as indoles or aniline derivatives are commonly employed.

  • Introduction of Fluorine:

    • Selective fluorination at the 6-position is achieved using fluorinating agents.

  • Hydroxylamine Functionalization:

    • The hydroxylamine group is introduced through condensation reactions with hydroxylamine derivatives.

These steps can be optimized for yield and purity by varying reaction conditions such as temperature and solvent systems.

Biological Significance

The compound's structural features make it a candidate for various biological applications:

  • Potential Therapeutic Applications:

    • Fluorine substitution enhances lipophilicity and may improve drug-like properties such as bioavailability and target binding.

    • Preliminary studies suggest activity against enzymes and receptors involved in disease pathways.

  • Interaction with Biological Targets:

    • The hydroxylamine group can participate in redox reactions or form covalent bonds with biological macromolecules.

    • Its tetrahydrocarbazole core is known to interact with proteins and DNA.

Comparison with Analogous Compounds:

Compound NameStructural FeaturesBiological Activity
6-chloro-2,3,4,9-tetrahydrocarbazol-1-oneChlorine substituent instead of fluorineDifferent reactivity and activity
6-methyl-2,3,4,9-tetrahydrocarbazol-1-oneMethyl substituent affecting stericsAltered electronic properties

Applications in Medicinal Chemistry

(NZ)-N-(6-fluoro-1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine holds promise for several applications:

  • Drug Development:

    • Its fluorinated structure may improve pharmacokinetics.

    • Potential applications include enzyme inhibition and receptor modulation.

  • Material Science:

    • The compound’s reactivity could be exploited in the synthesis of advanced materials or catalysts.

  • Biological Research Tools:

    • It can serve as a probe to study hydroxylamine-mediated biochemical pathways.

Challenges and Future Directions

While promising, there are challenges associated with this compound:

  • Synthetic Complexity:

    • Multi-step synthesis requires optimization for scalability.

  • Limited Biological Data:

    • More studies are needed to confirm its therapeutic potential.

Future Research Areas:

  • Detailed pharmacological profiling.

  • Exploration of derivatives with modified functional groups for enhanced activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator